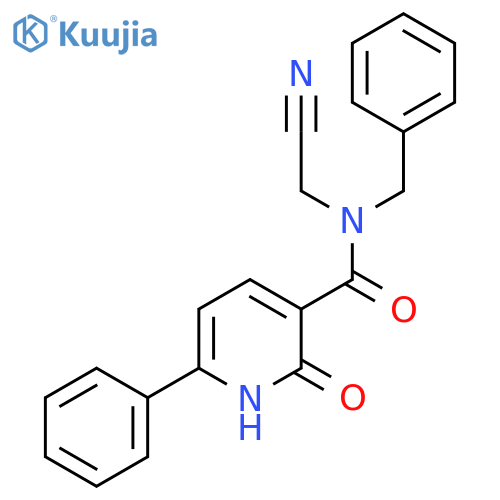

Cas no 1280926-65-9 (N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide)

1280926-65-9 structure

商品名:N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- AKOS034602028

- Z812665948

- 1280926-65-9

- N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide

- EN300-26680818

- N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide

-

- インチ: 1S/C21H17N3O2/c22-13-14-24(15-16-7-3-1-4-8-16)21(26)18-11-12-19(23-20(18)25)17-9-5-2-6-10-17/h1-12H,14-15H2,(H,23,25)

- InChIKey: QIYNDOBDPUVKNO-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC=C(C2C=CC=CC=2)NC1=O)N(CC#N)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 343.132076794g/mol

- どういたいしつりょう: 343.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 643

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 73.2Ų

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26680818-0.05g |

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide |

1280926-65-9 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

1280926-65-9 (N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide) 関連製品

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬